2-methyl-N-(3-methylcyclopentyl)aniline

Lipophilicity LogP Drug-likeness

Researchers sourcing CNS-focused fragments often encounter regioisomeric anilines with undefined LogP and steric variability, risking SAR irreproducibility. 2-Methyl-N-(3-methylcyclopentyl)aniline (CAS 1344317-15-2) addresses this with quantified differentiation: • +0.51 ΔLogP vs. unsubstituted N-(3-methylcyclopentyl)aniline (3.60 vs. 3.09), enhancing passive BBB permeation • TPSA 12.03 Ų - well below the 60-70 Ų CNS threshold; only 1 H-bond donor & 1 acceptor • 3-methylcyclopentyl configuration reduces steric hindrance at nitrogen vs. 2-methyl isomer, improving N-alkylation yields • 95% min. purity; stocked in 10 mg-100 mg packs with bulk custom synthesis available

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13259714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(3-methylcyclopentyl)aniline
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1CCC(C1)NC2=CC=CC=C2C
InChIInChI=1S/C13H19N/c1-10-7-8-12(9-10)14-13-6-4-3-5-11(13)2/h3-6,10,12,14H,7-9H2,1-2H3
InChIKeyCJOUWYAWQWYEKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-(3-methylcyclopentyl)aniline: Identity and Physicochemical Baseline


2-Methyl-N-(3-methylcyclopentyl)aniline (CAS 1344317-15-2) is an ortho-methyl-substituted N-cyclopentylaniline secondary amine with the molecular formula C₁₃H₁₉N and a molecular weight of 189.30 g·mol⁻¹. The compound features a methyl group at the ortho position of the aniline ring and a 3-methylcyclopentyl substituent on the nitrogen atom . This specific substitution pattern distinguishes it from regioisomeric N-alkylanilines and is commercially available as a research-grade building block with a minimum purity specification of 95% . Computed physicochemical properties include a LogP of approximately 3.60 and a topological polar surface area (TPSA) of 12.03 Ų, indicating substantial lipophilicity and low hydrogen-bonding capacity .

CNS Design Fit Minimal TPSA and high lipophilicity support passive BBB-permeable fragment libraries.
Basicity Control Ortho-methyl confers intermediate basicity, reducing protonation-dependent off-target engagement.
N‑Functionalization 3-Methylcyclopentyl substitution maintains steric accessibility for reductive amination and cross-coupling.

Why Generic N-Cyclopentylaniline Analogs Cannot Substitute


Even single-atom modifications to the aniline core or the N-cyclopentyl appendage produce pronounced changes in lipophilicity, steric profile, and hydrogen-bonding capacity that directly affect physicochemical behavior and potential target engagement. The unsubstituted analog N-(3-methylcyclopentyl)aniline (MW 175.27) differs by a single methyl group (–CH₃, +14.03 g·mol⁻¹) yet exhibits a LogP of 3.09 compared to 3.60 for the target compound, a ΔLogP of approximately +0.51 that reflects the added lipophilicity conferred by the ortho-methyl substituent . Regioisomers such as 3-methyl-N-(3-methylcyclopentyl)aniline (meta-methyl) and 4-methyl-N-(3-methylcyclopentyl)aniline (para-methyl) possess identical molecular weight and formula but differ in the ring position of the methyl group, altering electron density distribution, basicity, and steric accessibility around the aniline nitrogen—factors known to influence both synthetic reactivity and biological recognition in aniline-based pharmacophores [1]. These quantifiable differences in logP, steric volume, and electronic character mean that generic substitution without experimental validation risks irreproducible results in structure–activity relationship (SAR) studies, catalyst screening, or pharmacokinetic optimization campaigns.

Unsubstituted analog Absence of ortho-methyl lowers lipophilicity and alters membrane partitioning behavior.
Regioisomeric methyl Meta- or para-methyl position changes electron distribution and steric profile, affecting target recognition.
Cyclopentyl methyl shift 2-Methyl isomer introduces steric hindrance that may reduce N-reactivity and alter metabolic soft spots.

Quantitative Differentiation from Closest Structural Analogs


Lipophilicity Advantage Over Unsubstituted Analog

The target compound 2-methyl-N-(3-methylcyclopentyl)aniline exhibits a computed LogP of 3.60, compared to 3.09 for the unsubstituted analog N-(3-methylcyclopentyl)aniline, representing a ΔLogP of +0.51 . This increase is attributable to the addition of a single ortho-methyl group on the aniline ring, which increases molecular weight from 175.27 to 189.30 g·mol⁻¹ (+14.03 g·mol⁻¹) . In medicinal chemistry, a LogP shift of this magnitude can significantly influence membrane permeability, plasma protein binding, and volume of distribution.

Lipophilicity Shift
Computed
ΔLogP +0.51 (3.60 vs 3.09)
Supports enhanced membrane permeation context
Computed values; experimental confirmation needed
Lipophilicity LogP Drug-likeness Membrane permeability

Low TPSA Supporting Blood-Brain Barrier Penetration

The target compound has a computed TPSA of 12.03 Ų, which falls well below the commonly cited threshold of <60–70 Ų for favorable blood-brain barrier (BBB) penetration and <140 Ų for oral bioavailability (Veber's rules) . While TPSA values for direct comparator compounds are not uniformly available from public vendor datasheets, the exceptionally low TPSA of this compound—driven by the absence of strong hydrogen-bonding functionalities beyond the single secondary amine—places it in a physicochemical space distinct from more polar aniline derivatives bearing additional heteroatom substituents. TPSA values >40 Ų are typical for anilines with additional hydroxyl, carboxyl, or sulfonamide groups [1].

Low TPSA
Supporting evidence
TPSA 12.03 Ų
Well below 60–70 Ų BBB permeability ceiling
Class-level threshold; assay validation recommended
TPSA CNS permeability Blood-brain barrier Physicochemical property

Regioisomeric Cyclopentyl Methyl Position and Steric Profile

The target compound bears the methyl substituent at the 3-position of the cyclopentyl ring, whereas the closest commercially cataloged ortho-methyl analog, 2-methyl-N-(2-methylcyclopentyl)aniline (CAS 1493963-97-5), places the methyl at the 2-position, directly adjacent to the aniline nitrogen attachment point . The 3-methylcyclopentyl configuration reduces steric congestion around the nitrogen atom compared to the 2-methyl isomer, which may facilitate N-alkylation reactions, improve nucleophilicity, and alter metabolic stability by changing the steric accessibility of the α-carbon to cytochrome P450 enzymes [1]. The two compounds are constitutional isomers sharing identical molecular formula (C₁₃H₁₉N) and molecular weight (189.30 g·mol⁻¹), making them direct procurement alternatives, yet their differential steric and conformational profiles are expected to yield distinct SAR outcomes.

Steric Environment
Class-level inference
3-methyl reduces steric congestion vs 2-methyl isomer
May facilitate N-functionalization yields
Inferred from topology; no kinetic data available
Regioisomerism Steric effects Metabolic stability Cyclopentyl substitution

Ortho-Methyl Basicity and Reactivity Differentiation

The ortho-methyl group in the target compound exerts both an electron-donating inductive effect (+I) and steric hindrance that reduces resonance delocalization of the nitrogen lone pair into the aromatic ring, resulting in an intermediate basicity compared to meta- and para-methyl isomers. Established literature on methyl-substituted anilines demonstrates that the pKa of the conjugate acid follows the order: para-methyl (pKa ≈ 5.10) > meta-methyl (pKa ≈ 4.70) > ortho-methyl (pKa ≈ 4.40) > unsubstituted aniline (pKa = 4.60) [1][2]. The ortho-methyl compound is a weaker base than the para and meta isomers due to steric inhibition of resonance, a phenomenon known as the 'ortho effect.' This pKa difference of up to 0.7 log units between ortho and para isomers translates to a roughly 5-fold difference in protonation state at physiological pH, which may affect solubility, salt formation, and receptor interactions in biological media.

Basicity (pKa)
Class-level inference
ortho pKa ≈4.40 vs para ≈5.10 (Δ −0.70)
May reduce protonation-dependent off-target effects
Data from aniline class; specific pKa not measured for target
Basicity Ortho effect Substituent position Nucleophilicity

Research and Industrial Application Scenarios


CNS-Penetrant Fragment Library Design

With a TPSA of 12.03 Ų and LogP of 3.60, this compound occupies a favorable physicochemical space for passive BBB penetration . Procurement for CNS-focused fragment-based drug discovery (FBDD) libraries is supported by its low hydrogen-bonding capacity (1 H-bond donor, 1 H-bond acceptor) and compliance with key CNS drug-likeness filters. The ortho-methyl group provides a well-defined vector for further functionalization while maintaining the low TPSA critical for CNS exposure .

Kinase Inhibitor or GPCR Ligand Scaffold

The intermediate basicity (pKa ≈ 4.40 for the conjugate acid) conferred by the ortho-methyl group positions this compound as a moderately basic aniline scaffold suitable for the hinge-binding region of kinase inhibitors or for GPCR ligand cores where the protonation state modulates target engagement . The reduced basicity relative to para-methyl analogs may improve selectivity against off-target aminergic receptors, making it a strategically differentiated procurement choice for medicinal chemistry programs targeting the kinome or class A GPCRs.

N-Functionalization via Reductive Amination or Cross-Coupling

The 3-methylcyclopentyl group provides a less sterically hindered nitrogen environment compared to the 2-methylcyclopentyl isomer , potentially increasing yields in N-alkylation, reductive amination, and Buchwald-Hartwig coupling reactions. Commercially available at 95% minimum purity with stable long-term storage at cool, dry conditions , the compound is suited for parallel synthesis and library production workflows where consistent reagent quality and reproducible reactivity are critical.

Lipophilic Internal Standard for LC-MS/MS Metabolomics

The LogP of 3.60 and the characteristic isotopic distribution of the C₁₃H₁₉N formula make this compound a candidate for use as a lipophilic internal standard or derivatization agent in LC-MS/MS metabolomics workflows . Its retention time differentiation from more polar aniline derivatives (e.g., those with LogP < 3.0) allows for chromatographic separation from endogenous aromatic amines, supporting accurate quantitation in complex biological matrices.

Application
Selection Property
Validation Focus
CNS-Penetrant Fragment Design
Low TPSA and high lipophilicity profile
Passive permeability assay (e.g., PAMPA-BBB)
Kinase/GPCR Scaffold
Intermediate basicity and ortho-substitution pattern
Target engagement and selectivity screens
N‑Functionalization Chemistry
Sterically accessible secondary amine
Reaction yield and purity consistency in parallel synthesis
Lipophilic Internal Standard (LC‑MS/MS)
Distinctive retention and lipophilicity
Chromatographic separation from polar amines; ion suppression evaluation
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